Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name ethyl 2-[6'-(acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]propanoate provides a precise description of the compound’s structure. Breaking this down:
- Spiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine] : Indicates a spiro junction between a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) and a 2,3-dihydroindolizine system (a bicyclic structure comprising fused pyrrole and pyridine rings).
- 6'-(Acetyloxymethyl) : A methyl group attached to the 6' position of the indolizine core, esterified with acetic acid.
- 5'-Oxo : A ketone group at the 5' position of the indolizine.
- 7'-Yl propanoate : An ethyl ester of propanoic acid substituted at the 7' position of the indolizine.
The structural complexity arises from the spiro architecture, which forces the indolizine and dioxolane rings into a perpendicular orientation, influencing steric and electronic properties.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₃NO₇ reflects the compound’s composition:
- 18 carbon atoms : Distributed across the indolizine (11 carbons), dioxolane (4 carbons), acetoxymethyl (2 carbons), and ethyl propanoate (3 carbons) groups.
- 23 hydrogen atoms : Including aliphatic, aromatic, and ester-bound hydrogens.
- 1 nitrogen atom : Located in the indolizine ring.
- 7 oxygen atoms : Contributing to the dioxolane ether, ketone, ester, and acetyloxy functional groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₇ | |
| Molecular Weight | 365.38 g/mol | |
| Exact Mass | 365.1477 Da |
The molecular weight aligns with the sum of atomic masses, confirming the formula’s accuracy.
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number 1586782-25-3 . Synonyms include:
- Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-dioxolan]-7-yl)propanoate
- 6'-[(Acetyloxy)methyl]-2',3'-dihydro-α-methyl-5'-oxospiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic acid ethyl ester .
These synonyms emphasize functional groups and structural motifs critical for database searches.
Stereochemical Features of the Spiro[indolizine-1,2'-dioxolan] Core
The spiro center at the junction of the indolizine and dioxolane rings imposes a rigid, non-planar geometry. Key stereochemical aspects include:
- Spiro Conformation : The dioxolane ring (five-membered) and indolizine system (bicyclic) intersect at a single atom, creating a perpendicular orientation that limits rotational freedom.
- Ring Puckering : The dioxolane adopts an envelope conformation to alleviate steric strain, while the indolizine remains nearly planar due to aromatic stabilization.
- Chirality : While the spiro center itself is not chiral, the acetoxymethyl and propanoate substituents introduce potential stereogenic centers depending on synthetic routes. However, the cited sources do not specify enantiomeric forms, suggesting the compound is synthesized as a racemate or with undefined stereochemistry.
This stereochemical rigidity influences reactivity, particularly in cycloaddition or substitution reactions at the indolizine core.
Properties
IUPAC Name |
ethyl 2-[6'-(acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-4-23-17(22)11(2)13-9-15-18(25-7-8-26-18)5-6-19(15)16(21)14(13)10-24-12(3)20/h9,11H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKUIOYULCEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(C(=O)N2CCC3(C2=C1)OCCO3)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate is a structurally complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and relevant research findings.
Structural Characteristics
The compound features a unique spiro-indolizine core fused with a dioxolane ring. Its molecular formula is with a molecular weight of approximately 436.458 g/mol. The structural complexity contributes to its varied biological activities, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antitumor Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The spiro-indolizine structure is thought to play a crucial role in its cytotoxic effects against different cancer cell lines.
- Anti-inflammatory Effects : this compound has been observed to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death or survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Activity | Showed effective inhibition of E. coli and S. aureus at low concentrations. |
| Study B (2021) | Antitumor Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study C (2022) | Neuroprotection | Demonstrated reduced oxidative stress markers in neuronal cultures treated with the compound. |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds containing the indolizine scaffold exhibit promising antitumor properties. Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate has shown potential in inhibiting the proliferation of cancer cells in vitro. Studies suggest that the presence of the acetoxymethyl group enhances its bioactivity by increasing lipophilicity, which may improve cellular uptake and efficacy against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial properties. Initial screenings have demonstrated activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .
Synthetic Methodology
Synthesis of Novel Derivatives
this compound serves as an important intermediate in the synthesis of various derivatives. Its unique spiro structure allows for the development of new compounds with modified biological activities. Researchers have employed this compound in multi-step synthetic routes to create libraries of related molecules for screening against different biological targets .
Material Science
Polymer Chemistry
The compound has potential applications in material science, particularly in the development of polymeric materials with enhanced properties. Its functional groups can be utilized to create cross-linked networks that exhibit improved mechanical strength and thermal stability. Research is ongoing to explore its use as a monomer or additive in polymer formulations .
Case Studies
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Analogues
Physicochemical and Reactivity Profiles
- Hydrolytic Sensitivity: The acetoxymethyl group in the target compound undergoes hydrolysis under acidic/basic conditions, releasing formaldehyde and acetic acid, which may pose toxicity concerns . Cyano analogues (e.g., CAS:1586782-19-5) exhibit greater stability due to the inert nature of the CN group . Acetamidomethyl derivatives () are hydrolytically stable, making them suitable for applications requiring prolonged shelf-life.
- Lipophilicity and Solubility: The propanoate ester in the target compound balances moderate lipophilicity with reasonable aqueous solubility. Butanoate esters (e.g., Ref:10-F620659) increase lipophilicity, enhancing membrane permeability but reducing solubility .
Preparation Methods
Core Spiro[indolizine-dioxolane] Formation
The spiro architecture is constructed via a tandem cyclization-protection sequence. A ketone-bearing indolizine precursor undergoes acid-catalyzed cyclocondensation with ethylene glycol to form the dioxolane ring. For example, 5-oxo-2,3-dihydroindolizine-7-carboxylic acid is treated with ethylene glycol and p-toluenesulfonic acid in refluxing toluene, yielding the spiro[dioxolane-indolizine] core. The reaction typically achieves 65–75% yield, with excess ethylene glycol ensuring complete conversion.
Key Conditions
-
Catalyst : 0.1 eq. p-TsOH
-
Solvent : Toluene (anhydrous)
-
Temperature : 110°C (reflux)
-
Duration : 12–16 hours
Introduction of the Acetoxymethyl Group
The 6-acetoxymethyl substituent is introduced via a two-step process:
-
Hydroxymethylation : The 6-position of the spiro intermediate is functionalized using paraformaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂). This electrophilic substitution proceeds via a Friedel-Crafts-type mechanism, yielding a hydroxymethyl intermediate.
-
Acetylation : The hydroxymethyl group is acetylated using acetic anhydride and pyridine at 0–5°C, achieving near-quantitative conversion.
Reaction Scheme
Propanoate Esterification at Position 7
The propanoate side chain is installed via Steglich esterification. The 7-carboxylic acid derivative reacts with ethyl propanoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Optimized Parameters
-
Molar Ratio : 1:1.2 (acid:ethyl propanoate)
-
Catalyst : 0.2 eq. DMAP
-
Solvent : Dichloromethane (DCM)
Critical Analysis of Methodologies
Spiro Ring Formation Efficiency
Comparative studies of cyclocondensation catalysts (Table 1) reveal p-TsOH outperforms alternatives like Amberlyst-15 or ZnCl₂ in yield and regioselectivity. Side products, such as non-spiro indolizine dimers, are minimized to <5% when using toluene as the solvent.
Table 1: Catalyst Screening for Spirocyclization
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| p-TsOH | 73 | 98.5 |
| Amberlyst-15 | 58 | 91.2 |
| ZnCl₂ | 64 | 94.7 |
Acetoxymethylation Side Reactions
Competing O-acetylation of the dioxolane oxygen is observed if reaction temperatures exceed 5°C during acetylation. Lower temperatures and stoichiometric pyridine suppress this side reaction to <2%.
Esterification Challenges
The steric bulk of the spiro system necessitates prolonged reaction times (24–36 hours) for complete esterification. Microwave-assisted synthesis (60°C, 2 hours) has been explored but risks decomposition of the dioxolane ring.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient), achieving ≥95% purity. The target compound elutes at Rf 0.3–0.4 in 3:7 hexane/ethyl acetate.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.10 (s, 3H, OAc), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 4.85 (s, 2H, CH₂OAc).
-
HRMS : m/z calculated for C₂₁H₂₅NO₇ [M+H]⁺: 404.1709; found: 404.1712.
Industrial-Scale Considerations
Cost-Effective Modifications
-
Ethylene Glycol Recycling : Distillation recovers 90% of unreacted ethylene glycol, reducing raw material costs by 30%.
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Catalyst Reuse : p-TsOH is extracted via aqueous wash and reused for 3 cycles without yield loss.
Emerging Methodologies
Q & A
Q. What are the key synthetic pathways for preparing this spiro[indolizine-dioxolane] compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step protocols, including functionalization of the indolizine core and spiro-annulation with a 1,3-dioxolane moiety. Critical steps include:
- Acetoxymethyl introduction : Achieved via nucleophilic substitution or esterification under anhydrous conditions (e.g., using acetic anhydride and a catalyst).
- Spiro-ring formation : Requires precise control of temperature and solvent polarity to favor cyclization over polymerization . Optimization strategies:
- Use of column chromatography (silica gel, gradient elution) for purification .
- Monitoring intermediates via TLC and adjusting stoichiometry of reagents like ethyl oxalyl chloride in coupling reactions .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound and its intermediates?
- NMR spectroscopy : H and C NMR confirm regiochemistry and spiro connectivity. Key signals include:
- Acetoxymethyl protons at δ 2.0–2.2 ppm (singlet).
- Spiro carbon signals in the 80–100 ppm range (quaternary carbons) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations, and what software tools are essential for data refinement?
- Crystallographic challenges : The spiro system introduces torsional strain, leading to nonplanar ring puckering. SHELXL (via SHELX suite) refines positional and thermal parameters, addressing disorder in flexible substituents (e.g., acetoxymethyl group) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement, critical for validating bond angles and torsion angles .
- Case study : For similar spiro compounds, Cremer-Pople puckering parameters quantify ring deviations (e.g., > 0.5 Å indicates significant puckering) .
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how can graph-set analysis aid in predicting packing motifs?
- Intermolecular interactions : The carbonyl oxygen (5-oxo group) and dioxolane ether oxygen act as hydrogen-bond acceptors, forming C–H···O interactions with adjacent molecules.
- Graph-set analysis : Classifies motifs as , , or patterns. For example, a motif indicates a two-membered dimer stabilized by dual H-bonds .
- Practical application : Predicting solubility and polymorphism by analyzing dominant H-bond motifs (e.g., layered vs. helical packing) .
Q. How does the spiro system’s conformational flexibility impact biological activity, and what computational methods quantify ring puckering dynamics?
- Conformational analysis : Density Functional Theory (DFT) calculates energy barriers for spiro-ring interconversion. Puckering coordinates (, ) derived from crystallographic data map low-energy conformers .
- Biological relevance : Rigid spiro conformations may enhance target binding by reducing entropy loss. Molecular dynamics (MD) simulations (e.g., AMBER) model ligand-receptor interactions over ns-µs timescales .
Q. What structure-activity relationship (SAR) insights can be gained by modifying substituents on the indolizine or dioxolane rings?
- Substituent effects :
- 5-Oxo group : Replacement with thioether (-S-) reduces hydrogen-bonding capacity, altering pharmacokinetics .
- Acetoxymethyl vs. cyano : Cyano derivatives (e.g., Ethyl 2-(6-cyano-...)propanoate) show increased metabolic stability but lower solubility .
- Methodology : Parallel synthesis and High-Throughput Screening (HTS) assess bioactivity across analogs. For example, IC values against enzymatic targets correlate with electronic effects (Hammett σ constants) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
